molecular formula C20H13F3N4O2 B2598888 N-benzyl-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide CAS No. 1115963-56-8

N-benzyl-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide

Cat. No.: B2598888
CAS No.: 1115963-56-8
M. Wt: 398.345
InChI Key: PTVMITIIUIUKTL-UHFFFAOYSA-N
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Description

“N-benzyl-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 . Therefore, the selection of various substituents on top of the benzyl-piperidine residue is a well-established approach in the synthesis of new active agents .


Molecular Structure Analysis

The molecular formula of “this compound” is C20H13F3N4O2. Its molecular weight is 398.345.

Future Directions

Piperidine derivatives, including “N-benzyl-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide”, are a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the pharmacological applications of these compounds .

Properties

IUPAC Name

1-(4-methylphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2/c1-12-2-8-15(9-3-12)27-11-10-16(28)17(25-27)19-24-18(26-29-19)13-4-6-14(7-5-13)20(21,22)23/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVMITIIUIUKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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